molecular formula C17H12N4O5 B11711722 3-((2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid

3-((2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid

Cat. No.: B11711722
M. Wt: 352.30 g/mol
InChI Key: YWYULHZEQBGQIL-UHFFFAOYSA-N
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Description

3-((2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid is a complex organic compound that features an indole core, a hydrazinooxalyl group, and a benzoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinooxalyl)-amino)-benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Hydrazinooxalyl Group: This step may involve the reaction of the indole derivative with hydrazine and oxalyl chloride under controlled conditions.

    Coupling with Benzoic Acid: The final step could involve coupling the intermediate with benzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the hydrazinooxalyl group.

    Reduction: Reduction reactions might target the oxo group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Signal Transduction: May play a role in modulating biological pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores.

    Hydrazinooxalyl Compounds: Molecules featuring the hydrazinooxalyl group.

    Benzoic Acid Derivatives: Compounds with benzoic acid moieties.

Uniqueness

The unique combination of the indole core, hydrazinooxalyl group, and benzoic acid moiety might confer specific properties that are not found in other similar compounds, such as enhanced biological activity or specific chemical reactivity.

Properties

Molecular Formula

C17H12N4O5

Molecular Weight

352.30 g/mol

IUPAC Name

3-[[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C17H12N4O5/c22-14-13(11-6-1-2-7-12(11)19-14)20-21-16(24)15(23)18-10-5-3-4-9(8-10)17(25)26/h1-8,19,22H,(H,18,23)(H,25,26)

InChI Key

YWYULHZEQBGQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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